molecular formula C6H5ClO4S B14405468 3-Chloro-2-hydroxybenzene-1-sulfonic acid CAS No. 88234-08-6

3-Chloro-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B14405468
CAS No.: 88234-08-6
M. Wt: 208.62 g/mol
InChI Key: CSQFODQOQLFYIN-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a chlorine atom, a hydroxyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-chlorophenol using sulfuric acid or oleum. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxybenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced aromatic compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-hydroxybenzene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These properties enable the compound to modulate biochemical pathways and exert its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure with an additional chlorine atom.

    2-Hydroxybenzene-1-sulfonic acid: Lacks the chlorine atom but has similar functional groups.

    4-Chloro-2-hydroxybenzene-1-sulfonic acid: Chlorine atom positioned differently on the benzene ring.

Uniqueness

3-Chloro-2-hydroxybenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This distinct arrangement allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

CAS No.

88234-08-6

Molecular Formula

C6H5ClO4S

Molecular Weight

208.62 g/mol

IUPAC Name

3-chloro-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H5ClO4S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,8H,(H,9,10,11)

InChI Key

CSQFODQOQLFYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)O

Origin of Product

United States

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